molecular formula C21H36O4 B14640380 (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid CAS No. 54382-24-0

(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid

Cat. No.: B14640380
CAS No.: 54382-24-0
M. Wt: 352.5 g/mol
InChI Key: HWXWMLBAFHROFB-BNDYYXHWSA-N
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Description

(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid is a complex organic compound with significant biological and chemical properties. It is a derivative of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals. This compound is known for its role in various physiological processes and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid typically involves multi-step organic reactions. The process often starts with the preparation of key intermediates, such as prostaglandin precursors. These intermediates undergo various chemical transformations, including hydroxylation, methylation, and cyclization, to form the final compound. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for high yield and purity, often using advanced technologies like continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studying the synthesis and reactivity of prostaglandins and related compounds.

    Biology: It plays a role in understanding the physiological effects of prostaglandins, including inflammation, pain, and fever.

    Medicine: It has potential therapeutic applications in treating conditions like inflammation, cardiovascular diseases, and certain types of cancer.

    Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid involves its interaction with specific molecular targets, such as prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in mediating the compound’s effects. Upon binding to these receptors, the compound activates intracellular signaling pathways, leading to various physiological responses, including modulation of inflammation, pain, and vascular tone.

Comparison with Similar Compounds

    Prostaglandin E2 (PGE2): Similar in structure but differs in the position and number of hydroxyl groups.

    Prostaglandin F2alpha (PGF2alpha): Similar in structure but has different functional groups and stereochemistry.

    Prostaglandin D2 (PGD2): Similar in structure but has different functional groups and biological effects.

Uniqueness: (9alpha,15S)-9,15-Dihydroxy-15-methylprosta-5,13-dien-1-oic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively interact with certain prostaglandin receptors makes it a valuable compound in both research and clinical settings.

Properties

CAS No.

54382-24-0

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h5,7,14,16-19,22,25H,3-4,6,8-13,15H2,1-2H3,(H,23,24)/t17-,18-,19+,21+/m1/s1

InChI Key

HWXWMLBAFHROFB-BNDYYXHWSA-N

Isomeric SMILES

CCCCC[C@@](C)(C=C[C@H]1CC[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O

Canonical SMILES

CCCCCC(C)(C=CC1CCC(C1CC=CCCCC(=O)O)O)O

Origin of Product

United States

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